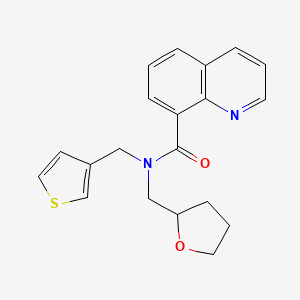![molecular formula C22H26N4 B3795628 2-(2,3-dimethylphenyl)-4-{1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}pyridine](/img/structure/B3795628.png)
2-(2,3-dimethylphenyl)-4-{1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}pyridine
Vue d'ensemble
Description
The compound “2-(2,3-dimethylphenyl)-4-{1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}pyridine” is widely used in the pharmaceutical field as an intermediate and raw material for organic synthesis . It has pharmacological activities such as anti-inflammatory, anti-tumor, and antibacterial .
Synthesis Analysis
The synthesis of this compound is quite complex and involves multiple steps . A common synthesis method is through the reaction of phenylboronic acid and 1-(triphenyl)acetone imine to obtain (2,3-dimethylphenyl)[1-(triphenyl)-1H-imidazol-4-yl]ketone, which is then subjected to a redox reaction to obtain the target product .Molecular Structure Analysis
The molecular structure of this compound is based on a [6 + 5+6] membered heterocyclic scaffold . The structure-activity relationship (SAR) studies have resulted in a series of potent and metabolically stable compounds .Chemical Reactions Analysis
The preparation of this compound involves complex multi-step reactions . A common synthesis method involves the reaction of phenylboronic acid and 1-(triphenyl)acetone imine . The resulting product is then subjected to a redox reaction to obtain the target compound .Physical and Chemical Properties Analysis
The molecular weight of this compound is 200.24 g/mol . It has a topological polar surface area of 45.8 Ų . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 .Safety and Hazards
Propriétés
IUPAC Name |
2-(2,3-dimethylphenyl)-4-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4/c1-16-5-4-6-20(17(16)2)21-13-18(7-9-23-21)19-8-11-26(14-19)15-22-24-10-12-25(22)3/h4-7,9-10,12-13,19H,8,11,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGIJGLYFIYYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC=CC(=C2)C3CCN(C3)CC4=NC=CN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(2R*,3R*)-2-(benzyloxy)-1'-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetamide](/img/structure/B3795552.png)
![2-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2-piperidinyl]ethyl}pyridine](/img/structure/B3795555.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B3795561.png)

![N-[2-(1H-imidazol-4-yl)ethyl]-6-methyl-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3795570.png)

![(4R)-4-amino-1-[(3-fluoro-5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-methyl-L-prolinamide](/img/structure/B3795579.png)
![3-(3-chlorophenyl)-5-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B3795581.png)
![N-[[3-butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-N-ethyl-2-pyrazol-1-ylethanamine](/img/structure/B3795582.png)
![N-[3-(6-piperazin-1-ylpyridin-2-yl)phenyl]acetamide](/img/structure/B3795583.png)
![1-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)isoquinoline](/img/structure/B3795590.png)
![N-[(1-ethylimidazol-2-yl)methyl]-5-(indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3795597.png)
![N-methyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]-1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanamine](/img/structure/B3795600.png)

